molecular formula C9H11N3S B13643686 1-Methyl-5-(2-methylthiophen-3-yl)-1h-pyrazol-4-amine

1-Methyl-5-(2-methylthiophen-3-yl)-1h-pyrazol-4-amine

Cat. No.: B13643686
M. Wt: 193.27 g/mol
InChI Key: FDFPTCWTHGXDNA-UHFFFAOYSA-N
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Description

1-Methyl-5-(2-methylthiophen-3-yl)-1h-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(2-methylthiophen-3-yl)-1h-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylthiophene-3-carboxylic acid hydrazide with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(2-methylthiophen-3-yl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Methyl-5-(2-methylthiophen-3-yl)-1h-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(2-methylthiophen-3-yl)-1h-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

  • 1-Methyl-5-(3,4-difluorophenyl)-2-methylthiophen-3-yl-1h-pyrazol-4-amine
  • 1-Methyl-5-(trifluoromethyl)-1H-benzo[d]imidazole-2(3H)-thione

Comparison: 1-Methyl-5-(2-methylthiophen-3-yl)-1h-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

1-methyl-5-(2-methylthiophen-3-yl)pyrazol-4-amine

InChI

InChI=1S/C9H11N3S/c1-6-7(3-4-13-6)9-8(10)5-11-12(9)2/h3-5H,10H2,1-2H3

InChI Key

FDFPTCWTHGXDNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C2=C(C=NN2C)N

Origin of Product

United States

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